molecular formula C24H25NO4S B11128180 1-[4-(Methylsulfanyl)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Methylsulfanyl)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11128180
M. Wt: 423.5 g/mol
InChI Key: YKRBEEJVABSCRQ-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfanyl)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chromeno-pyrrole core, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of 1-[4-(Methylsulfanyl)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the chromeno-pyrrole core, followed by the introduction of the methylsulfanyl and propan-2-yloxypropyl groups. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The chromeno-pyrrole core can be reduced to modify its electronic properties.

    Substitution: Various substituents can be introduced at different positions of the molecule through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(Methylsulfanyl)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-(Methylsulfanyl)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-[4-(Methylsulfanyl)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    2-Methyl-4’-methylthio-2-morpholino-propiophenone: Another compound with a methylsulfanyl group, used as a photoinitiator.

    7-Chloro-1-[4-(methylsulfanyl)phenyl]-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: A similar compound with a chloro substituent, used in different chemical applications.

Properties

Molecular Formula

C24H25NO4S

Molecular Weight

423.5 g/mol

IUPAC Name

1-(4-methylsulfanylphenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H25NO4S/c1-15(2)28-14-6-13-25-21(16-9-11-17(30-3)12-10-16)20-22(26)18-7-4-5-8-19(18)29-23(20)24(25)27/h4-5,7-12,15,21H,6,13-14H2,1-3H3

InChI Key

YKRBEEJVABSCRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)SC

Origin of Product

United States

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